molecular formula C20H21NO4S B4521989 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4521989
M. Wt: 371.5 g/mol
InChI Key: GUAJIXXXFRQVJX-UHFFFAOYSA-N
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Description

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various substituents, including trimethyl groups and a thiomorpholinyl moiety. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Thiomorpholinyl Moiety: The thiomorpholinyl group is introduced via nucleophilic substitution reactions. Thiomorpholine can be reacted with an appropriate electrophilic intermediate to achieve this substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include halides and nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halides (e.g., CH3I) in the presence of a base like K2CO3.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,3,5-trimethyl-6-(2-oxo-2-thiomorpholin-4-ylethyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-11-13(3)24-17-10-18-15(8-14(11)17)12(2)16(20(23)25-18)9-19(22)21-4-6-26-7-5-21/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJIXXXFRQVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCSCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
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2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
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2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one
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2,3,5-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one

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